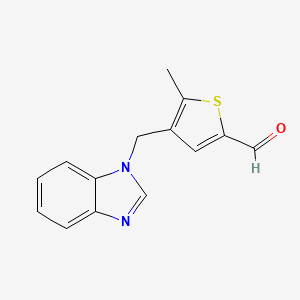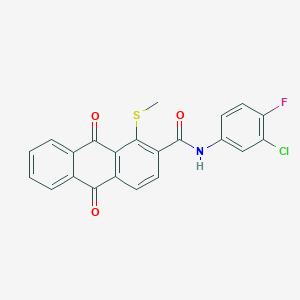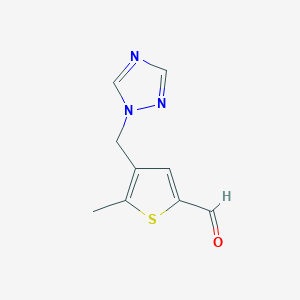
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
説明
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. It plays a crucial role in the development and maintenance of tissues. In cancer cells, apoptosis is often inhibited, leading to uncontrolled cell growth. 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been found to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde have been studied extensively. In vitro studies have shown that this compound exhibits strong anti-cancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In vivo studies have shown that this compound exhibits good biocompatibility and low toxicity.
実験室実験の利点と制限
The advantages of using 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments include its strong anti-cancer properties, good fluorescence properties, and good charge transport properties. However, the limitations of using this compound include its high cost, low solubility in water, and limited availability.
将来の方向性
The future directions for 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde include its potential use in various fields such as medicine, biology, and materials science. In medicine, this compound could be further studied for its potential use in cancer therapy. In biology, this compound could be further studied for its potential use as a fluorescent probe in bioimaging. In materials science, this compound could be further studied for its potential use in organic electronics. In addition, further studies could be conducted to better understand the mechanism of action of this compound and to improve its synthesis method.
科学的研究の応用
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In biology, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In materials science, this compound has been studied for its potential use in organic electronics. It has been found to exhibit good charge transport properties, making it a suitable candidate for use in electronic devices.
特性
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-11(6-12(8-17)18-10)7-16-9-15-13-4-2-3-5-14(13)16/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCUCYKIWQQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4326393.png)
![2-amino-1-(3-nitrophenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4326398.png)
![methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4326401.png)

![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
![2-chloro-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326421.png)
![2-chloro-N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326424.png)
![8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4326431.png)
![9-amino-7-(4-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4326438.png)



![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)